molecular formula C15H21NO B3980437 N-cyclopentyl-3-phenylbutanamide

N-cyclopentyl-3-phenylbutanamide

Cat. No. B3980437
M. Wt: 231.33 g/mol
InChI Key: UBFYIRDVECNNPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-phenylbutanamide, also known as CP-55940, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1970s, and since then, it has been extensively studied for its pharmacological properties and mechanism of action.

Mechanism of Action

N-cyclopentyl-3-phenylbutanamide acts on the endocannabinoid system, which is a complex network of receptors and enzymes that regulate various physiological processes such as pain, inflammation, and mood. It binds to the CB1 and CB2 receptors, which are located in the brain and peripheral tissues, respectively. This binding activates the endocannabinoid system, leading to the release of various neurotransmitters and cytokines that mediate the analgesic and anti-inflammatory effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and modulation of the immune system. It has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as multiple sclerosis and epilepsy.

Advantages and Limitations for Lab Experiments

N-cyclopentyl-3-phenylbutanamide has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, its use in lab experiments is limited by its high cost and the need for specialized equipment and expertise.

Future Directions

There are several future directions for research on N-cyclopentyl-3-phenylbutanamide, including the development of novel synthetic analogs with improved pharmacological properties and the investigation of its potential therapeutic applications in various medical conditions. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its effects on the endocannabinoid system.

Scientific Research Applications

N-cyclopentyl-3-phenylbutanamide has been extensively studied for its potential therapeutic applications in various medical conditions such as pain, inflammation, and neurological disorders. It has been found to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation.

properties

IUPAC Name

N-cyclopentyl-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c1-12(13-7-3-2-4-8-13)11-15(17)16-14-9-5-6-10-14/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFYIRDVECNNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1CCCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-3-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-3-phenylbutanamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-3-phenylbutanamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-3-phenylbutanamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-3-phenylbutanamide
Reactant of Route 6
Reactant of Route 6
N-cyclopentyl-3-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.